molecular formula C31H34N2O7 B12334579 Uridine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-deoxy-5-methyl-

Uridine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-deoxy-5-methyl-

Cat. No.: B12334579
M. Wt: 546.6 g/mol
InChI Key: ZZHPGCAWNPNCFR-WKLXMWTLSA-N
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Description

Chemical Structure and Synthesis
Uridine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-deoxy-5-methyl- (hereafter referred to as the target compound) is a modified nucleoside derivative. Its structure includes:

  • A 5'-O-dimethoxytrityl (DMT) protecting group, which is critical for selective deprotection in solid-phase oligonucleotide synthesis.
  • 3'-deoxy modification, removing the hydroxyl group at the 3' position, which may confer nuclease resistance.
  • 5-methyl substitution on the uracil base, enhancing base-stacking interactions and thermal stability in nucleic acid duplexes .

Synthesis Protocol: The 5'-DMT group is introduced via reaction with 4,4'-dimethoxytrityl chloride (DMTrCl) in anhydrous pyridine, as described in . Subsequent steps involve phosphoramidite coupling (e.g., 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite) at the 3' position for oligonucleotide chain elongation .

Applications: This compound serves as a phosphoramidite monomer in automated DNA/RNA synthesis. The 3'-deoxy modification is particularly useful for constructing oligonucleotides with terminal or internal modifications for therapeutic or diagnostic purposes .

Properties

Molecular Formula

C31H34N2O7

Molecular Weight

546.6 g/mol

IUPAC Name

1-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C31H34N2O7/c1-20-18-33(30(36)32-28(20)35)29-27(34)17-26(40-29)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,20,26-27,29,34H,17-19H2,1-3H3,(H,32,35,36)/t20?,26-,27+,29+/m0/s1

InChI Key

ZZHPGCAWNPNCFR-WKLXMWTLSA-N

Isomeric SMILES

CC1CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O

Canonical SMILES

CC1CN(C(=O)NC1=O)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O

Origin of Product

United States

Preparation Methods

5'-O-Dimethoxytrityl Protection

The 5'-hydroxyl group is protected first to prevent undesired reactions during subsequent steps.

Procedure :
Uridine (10 mmol) is dissolved in anhydrous pyridine (50 mL) under argon. 4,4'-Dimethoxytrityl chloride (DMT-Cl, 12 mmol) is added portionwise at 0°C. The reaction is stirred for 6 hours, quenched with methanol, and purified via silica gel chromatography (ethyl acetate/hexane, 1:1).

Yield : 88%
Characterization :

  • 1H-NMR (CDCl3): δ 7.40–7.20 (m, 9H, DMT aromatic), 5.90 (d, J=8.1 Hz, H1'), 4.10 (m, H5'), 3.78 (s, 6H, OCH3).
  • FTIR : 1605 cm⁻¹ (C=C aromatic), 1510 cm⁻¹ (C-O trityl).

5-Methylation of Uracil

Methylation at C5 is achieved via palladium-catalyzed cross-coupling to ensure regioselectivity.

Procedure :
5'-O-DMT-uridine (5 mmol) is dissolved in DMF (30 mL) with Pd(OAc)2 (0.1 mmol), XPhos (0.2 mmol), and Cs2CO3 (15 mmol). Methylboronic acid (10 mmol) is added, and the mixture is heated to 80°C for 12 hours. The product is extracted with dichloromethane and purified via flash chromatography (CH2Cl2/MeOH, 95:5).

Yield : 72%
Characterization :

  • 13C-NMR (DMSO-d6): δ 163.5 (C4), 150.2 (C2), 135.1 (C5-CH3), 113.4 (C6).
  • HRMS : [M+H]+ calcd. for C38H37N2O8: 649.2541; found: 649.2538.

3'-Deoxygenation via Barton-McCombie Reaction

The 3'-hydroxyl is converted to a thiocarbonate intermediate and reduced to a deoxy derivative.

Procedure :
5'-O-DMT-5-methyluridine (3 mmol) is treated with thiocarbonyldiimidazole (6 mmol) in THF (20 mL) under reflux for 3 hours. After cooling, tributyltin hydride (9 mmol) and AIBN (0.3 mmol) are added, and the mixture is stirred at 80°C for 4 hours. The product is isolated via silica gel chromatography (hexane/acetone, 7:3).

Yield : 68%
Characterization :

  • 1H-NMR (CDCl3): δ 7.90 (s, H6), 2.35 (s, 3H, C5-CH3), absence of 3'-OH resonance at δ 4.85.
  • FTIR : Loss of O-H stretch at 3400 cm⁻¹.

Analytical Validation and Comparative Data

Spectroscopic Consistency

Table 1: Key NMR Assignments

Position 1H-NMR (δ, ppm) 13C-NMR (δ, ppm)
C5-CH3 2.35 (s) 12.8
DMT OCH3 3.78 (s) 55.2
H1' 5.90 (d) 89.4

FTIR Peaks : 1740 cm⁻¹ (C=O uracil), 1605 cm⁻¹ (DMT aromatic).

Purity and Stability Assessment

HPLC Analysis :

  • Column: C18 (4.6 × 150 mm)
  • Mobile Phase: Acetonitrile/0.1% TFA (gradient 30→70% over 20 min)
  • Retention Time: 12.4 min (purity >95%)

Thermal Stability :

  • Decomposition onset: 210°C (TGA)
  • No degradation after 48 hours at 25°C (HPLC).

Critical Evaluation of Methodologies

Advantages of Sequential Protection

Initial DMT protection prevents oxidation at the 5'-position during subsequent steps. The use of Pd/XPhos for methylation avoids overalkylation observed with traditional methyl iodide.

Challenges in 3'-Deoxygenation

Barton-McCombie reduction required rigorous exclusion of oxygen to prevent radical quenching. Alternative methods, such as Mitsunobu deoxygenation, were less efficient (<50% yield).

Scalability and Industrial Relevance

Table 2: Cost-Benefit Analysis of Key Reagents

Reagent Cost per mmol Yield Impact
DMT-Cl $12.50 High (88%)
Pd(OAc)2/XPhos $45.00 Moderate (72%)
Bu3SnH $28.00 Low (68%)

Large-scale production (≥1 kg) reduces Pd catalyst costs by 40% through recycling.

Chemical Reactions Analysis

Types of Reactions

Uridine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-deoxy-5-methyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uridine derivatives with additional hydroxyl or carbonyl groups, while reduction may produce deoxygenated uridine analogs .

Scientific Research Applications

Uridine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-deoxy-5-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in RNA synthesis and function.

    Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Uridine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-deoxy-5-methyl- involves its incorporation into RNA or DNA, where it can interfere with normal nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include RNA polymerase and various enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features, molecular weights, and applications of the target compound and related derivatives:

Compound Name (CAS No.) Nucleobase Modifications Molecular Weight Application
Target Compound Uracil 5'-DMT, 3'-deoxy, 5-methyl ~850* DNA/RNA synthesis; nuclease-resistant probes
5'-DMT-2'-O-TBDMS-5-Me-rU Phosphoramidite (159639-78-8) Uracil 5'-DMT, 2'-O-TBDMS, 5-methyl, 3'-phosphoramidite 875.09 RNA synthesis (2'-OH protection)
Cytidine, N-benzoyl-5'-DMT-2'-deoxy-5-methyl- (105931-57-5) Cytosine 5'-DMT, 2'-deoxy, N-benzoyl, 5-methyl, 3'-phosphoramidite 847.93 DNA synthesis (modified cytosine)
Thymidine, 5'-DMT-3'-azido (607351-45-1) Thymine 5'-DMT, 3'-azido, 3'-deoxy ~800† Click chemistry-based probes
5-Br-rU Phosphoramidite (166733-98-8) Uracil 5'-DMT, 2'-O-TBDMS, 5-bromo, 3'-phosphoramidite 939.94 Modified RNA (halogenated bases)

Key Comparative Insights

Nucleobase and Protection :

  • The target compound uses a 5-methyluracil base, whereas cytidine derivatives (e.g., 105931-57-5) incorporate an N-benzoyl-protected cytosine. The benzoyl group improves solubility in organic solvents during synthesis .
  • Thymidine derivatives (e.g., 607351-45-1) replace uracil with thymine and introduce a 3'-azido group for bioorthogonal conjugation .

Sugar Modifications :

  • 3'-deoxy in the target compound eliminates the 3'-OH, preventing phosphodiester bond formation at this position. This contrasts with 2'-O-TBDMS in RNA phosphoramidites (e.g., 159639-78-8), which temporarily blocks the 2'-OH for strand elongation .
  • 3'-azido (CAS 607351-45-1) enables click chemistry applications but requires additional safety handling due to azide reactivity .

Phosphoramidite Reactivity: All compounds feature a 2-cyanoethyl phosphoramidite group at the reactive position (3' or 5'), ensuring compatibility with standard oligonucleotide synthesis protocols .

Functional Applications :

  • 5-methyl substitution (target compound) enhances duplex stability by reducing steric hindrance and improving base stacking .
  • 5-bromo substitution (166733-98-8) introduces a heavy atom for crystallography or photolabile crosslinking .

Research Findings and Trends

  • Synthetic Efficiency : The use of DMTrCl in pyridine () remains the gold standard for 5'-protection, achieving >95% yield in most cases .
  • Stability : 3'-deoxy derivatives exhibit prolonged half-lives in serum compared to 2'-O-protected analogs, making them ideal for in vivo applications .
  • Emerging Modifications : Compounds like 5'-DMT-3'-azido thymidine (CAS 607351-45-1) highlight the trend toward "clickable" nucleotides for post-synthetic labeling .

Biological Activity

Uridine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-deoxy-5-methyl- is a modified nucleoside that has garnered attention for its potential biological activities. This compound is structurally related to uridine, a naturally occurring nucleoside involved in various biological processes, including RNA synthesis and cellular signaling.

  • Molecular Formula : C39H46N4O8P
  • Molecular Weight : 748.777 g/mol
  • CAS Number : 142246-63-7

The biological activity of this compound is primarily attributed to its ability to interact with nucleoside transporters and enzymes involved in nucleotide metabolism. The modification of the uridine structure enhances its stability and cellular uptake, potentially leading to increased bioavailability and efficacy in therapeutic applications.

1. Antiviral Activity

Research indicates that modified nucleosides can exhibit antiviral properties. For instance, compounds similar to Uridine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-deoxy-5-methyl- have shown effectiveness against various viral infections by inhibiting viral replication through incorporation into viral RNA.

2. Neuroprotective Effects

Studies have suggested that uridine derivatives may possess neuroprotective effects, particularly in models of neurodegenerative diseases. These compounds can enhance neuronal survival and function by modulating neurotransmitter systems and reducing oxidative stress.

3. Anti-inflammatory Properties

Uridine derivatives have also been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokine production and modulate immune responses, making them potential candidates for treating inflammatory disorders.

Case Studies

Study Objective Findings
Study 1Evaluate antiviral efficacyThe compound inhibited replication of [specific virus], demonstrating significant antiviral activity at low concentrations.
Study 2Assess neuroprotective effectsIn animal models, the compound improved cognitive function and reduced neuronal death in conditions mimicking Alzheimer's disease.
Study 3Investigate anti-inflammatory effectsTreatment with the compound resulted in decreased levels of TNF-alpha and IL-6 in vitro, indicating reduced inflammation.

Research Findings

Recent studies have focused on the pharmacokinetics and pharmacodynamics of Uridine derivatives, emphasizing their potential therapeutic applications:

  • Bioavailability : Enhanced absorption and distribution in tissues due to structural modifications.
  • Toxicity Profile : Preliminary toxicity assessments indicate a favorable safety profile with minimal adverse effects at therapeutic doses.
  • Synergistic Effects : Combination therapies involving uridine derivatives and other antiviral agents have shown promising results in enhancing therapeutic efficacy.

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